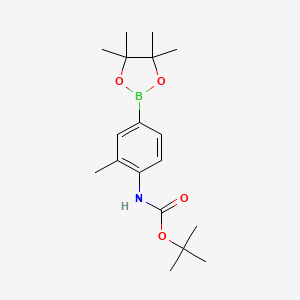

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

Vue d'ensemble

Description

“4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester” is a chemical compound with the empirical formula C18H28BNO4 . It is also known as “4-((N-Boc-amino)methyl)phenylboronic acid pinacol ester” and has a molecular weight of 333.23 .

Molecular Structure Analysis

The compound has a complex structure that includes a boronic acid pinacol ester group, an amino group protected by a Boc (tert-butoxycarbonyl) group, and a phenyl ring . The SMILES string representation of the molecule isCC(C)(C)OC(=O)Nc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, boronic acids and their esters are known to be involved in various types of chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 167-170 °C . The InChI key, which is a unique identifier for chemical substances, isHSJNIOYPTSKQBD-UHFFFAOYSA-N .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester has been utilized in various synthesis processes due to its unique chemical properties. A notable application includes its role in the creation of alkene-1,1-diboronic esters, which are formed through the condensation of triborylmethide anions with ketones or aldehydes. These esters are valuable synthetic intermediates, offering pathways to different chemical compounds through reactions with hydrogen peroxide, bromine, and mercuric chloride (Matteson & Tripathy, 1974).

Phosphorescence Properties

Unexpectedly, simple arylboronic esters, such as this compound, demonstrate phosphorescence at room temperature. This finding challenges the typical understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups. The phosphorescence is attributed to molecular distortions and solid-state molecular packing rather than the boron substituents on the aryl units (Shoji et al., 2017).

Stability and Hydrolysis

The stability of phenylboronic pinacol esters, including this compound, in water is a significant consideration for their use in pharmacology. These compounds are only marginally stable, and their hydrolysis rate is influenced by substituents in the aromatic ring and pH levels, with an accelerated rate at physiological pH. This instability necessitates caution in their pharmacological applications (Achilli et al., 2013).

Role in Polymer Synthesis

In polymer chemistry, this compound is used as a building block in the synthesis of various polymers. Its functional groups allow for the formation of polymers with specific properties, such as sugar responsiveness or environmental degradation capabilities. These polymers find applications in drug delivery and other biomedical fields (Song et al., 2013).

Application in Organic Synthesis

This compound also plays a crucial role in organic synthesis processes, such as the Suzuki-Miyaura coupling, where it is used to create biaryl structures. Its versatility in forming bonds with various organic groups makes it a valuable reagent in the synthesis of complex organic molecules (Beenen, An, & Ellman, 2008).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

Mécanisme D'action

Target of Action

The compound “4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester”, also known as “tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate”, is a boronic ester . Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are likely to be specific organic substrates in these reactions.

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boronic ester loses its boron group, often as part of a larger reaction sequence . This compound, being a boronic ester, can undergo protodeboronation under certain conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific reaction it is used in. In the context of Suzuki-Miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, affecting numerous biochemical pathways depending on the specific compounds produced.

Pharmacokinetics

It’s important to note that boronic esters like this compound can be susceptible to hydrolysis, particularly at physiological ph . This could potentially affect the compound’s bioavailability and stability in biological systems.

Result of Action

The result of the compound’s action is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the properties of these newly formed compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the rate of hydrolysis of the boronic ester . Additionally, the presence of certain catalysts or other reactants can influence the compound’s participation in reactions such as protodeboronation and Suzuki-Miyaura cross-coupling .

Analyse Biochimique

Biochemical Properties

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester plays a significant role in biochemical reactions due to its boronic acid moiety. This compound interacts with enzymes such as proteases and kinases, forming reversible covalent bonds with their active site serine or threonine residues. These interactions can inhibit enzyme activity, making this compound a useful tool in studying enzyme mechanisms and developing enzyme inhibitors .

Cellular Effects

This compound affects various cellular processes by modulating enzyme activity and interacting with cellular proteins. It can influence cell signaling pathways by inhibiting kinases, leading to altered phosphorylation states of key signaling proteins. This compound also affects gene expression by modulating transcription factors and other regulatory proteins. Additionally, this compound can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of reversible covalent bonds with biomolecules. This compound binds to the active sites of enzymes, inhibiting their activity by forming a boronate ester with serine or threonine residues. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can cause adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. The distribution of this compound within tissues can affect its localization and efficacy .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity. This compound can be directed to particular organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its function and interactions with biomolecules .

Propriétés

IUPAC Name |

tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJFCKJZWOLDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682353 | |

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508223-54-9 | |

| Record name | tert-Butyl [2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

![[1-Allyl-1-(3,5-dimethylphenyl)but-3-en-1-yl]amine](/img/structure/B1439769.png)